5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol

Description

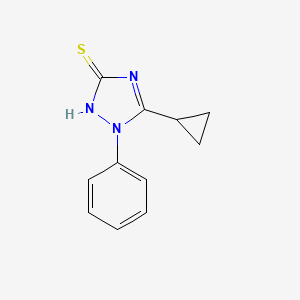

5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a phenyl group, at the 5-position with a cyclopropyl moiety, and a thiol (-SH) group at the 3-position. These analogs often exhibit diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, making them valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)14(13-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIGLBKYJFKWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=S)NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333668 | |

| Record name | 3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

565172-45-4 | |

| Record name | 3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method starts with the reaction of cyclopropylamine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and disrupting microbial cell functions . The compound’s thiol group can also form disulfide bonds with cysteine residues in proteins, leading to the inhibition of protein function .

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance enzyme inhibition, while bulky groups (e.g., adamantane) improve pharmacokinetic properties .

Antiviral Applications : Cyclopentene-substituted triazoles () show that steric and electronic effects of substituents critically influence helicase inhibition .

Biological Activity

5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol (CAS No. 565172-45-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₁N₃S

- Molecular Weight : 217.29 g/mol

- Structure : The compound features a triazole ring with a cyclopropyl and phenyl substituent, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that triazole-thiol compounds showed moderate activity against various microorganisms, suggesting their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been documented. Compounds containing the triazole-thiol moiety have exhibited higher antioxidant activity compared to their non-thiol counterparts. This property is crucial for mitigating oxidative stress-related diseases .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival.

- Interaction with Viral Proteins : Some derivatives bind to viral proteins, disrupting their function and preventing replication.

- Scavenging Free Radicals : The thiol group can donate electrons to neutralize free radicals.

Study on Antimicrobial Efficacy

A comprehensive evaluation of various triazole derivatives showed that those with thiol groups exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study concluded that modifying the phenyl group could optimize antimicrobial properties .

Evaluation of Antiviral Properties

In a study focused on the antiviral effects of triazoles against HIV, several derivatives were tested for their ability to inhibit viral replication in cell cultures. Although specific results for this compound were not detailed, the findings indicated that structural analogs showed promise as antiviral agents .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Moderate activity against various microorganisms |

| Antiviral | Potential efficacy against viruses like HIV |

| Antioxidant | Enhanced antioxidant properties compared to non-thiol compounds |

Q & A

Q. What methods resolve regioselectivity challenges in triazole functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.